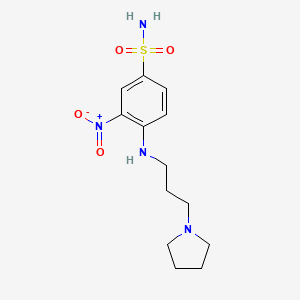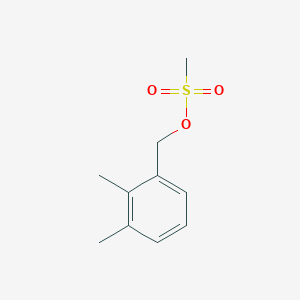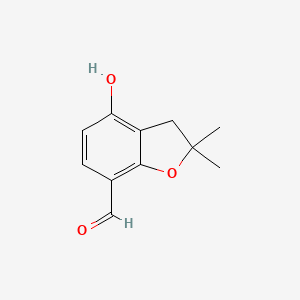
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is a benzofuran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of appropriate precursors under specific conditions. For example, a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride can be used to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can be compared with other benzofuran derivatives, such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its potential anti-infective properties.
3-hydroxy-carbofuran: Known for its role in terminating signal transduction at the neuromuscular junction.
These compounds share similar structural features but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-8-9(13)4-3-7(6-12)10(8)14-11/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
WKVPVCCMYUGBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
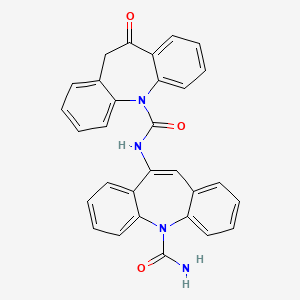

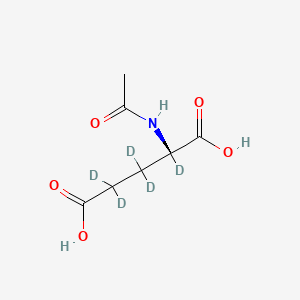
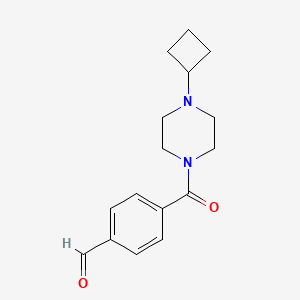
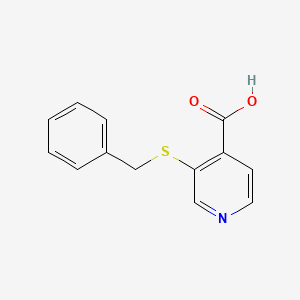
![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
